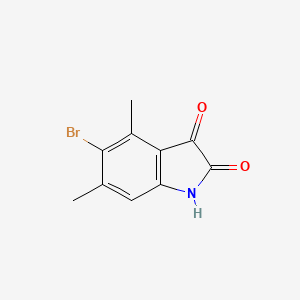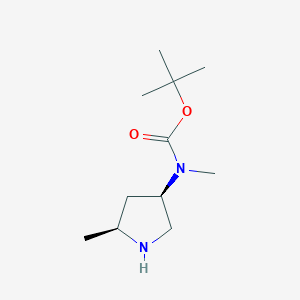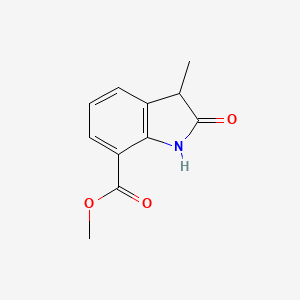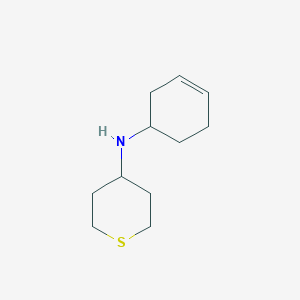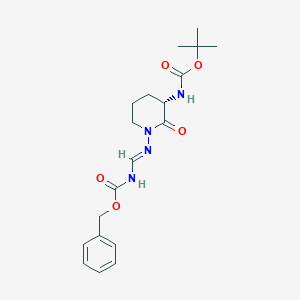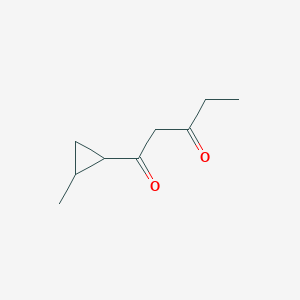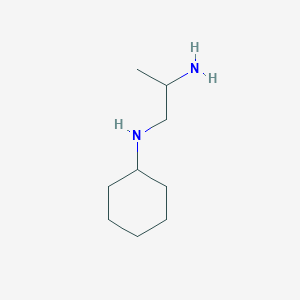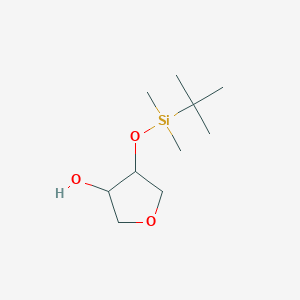![molecular formula C16H29N3O3 B13323841 tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[55]undecane-9-carboxylate is a complex organic compound with the molecular formula C13H23N3O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to selective inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate
Uniqueness
tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features provides distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H29N3O3 |
|---|---|
Molekulargewicht |
311.42 g/mol |
IUPAC-Name |
tert-butyl 1,10,10-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-14(2,3)22-13(21)19-9-7-16(11-15(19,4)5)12(20)17-8-10-18(16)6/h7-11H2,1-6H3,(H,17,20) |
InChI-Schlüssel |
MZKCBSVFOBNDTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCN1C(=O)OC(C)(C)C)C(=O)NCCN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13323764.png)
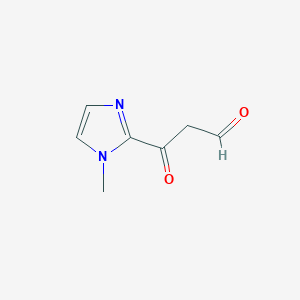
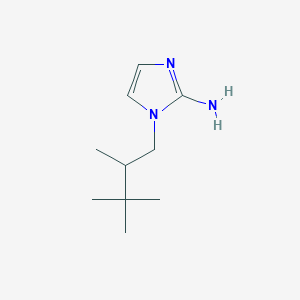
![3,6-Dibromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B13323784.png)
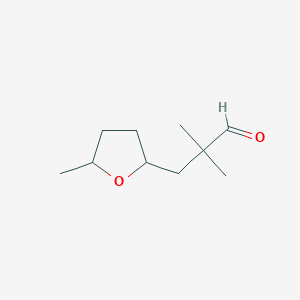
![2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid](/img/structure/B13323795.png)
